1-Tosylpiperazine hydrochloride

Catalog No.
S809627
CAS No.
856843-84-0
M.F
C11H17ClN2O2S
M. Wt
276.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tosylpiperazine hydrochloride

CAS Number

856843-84-0

Product Name

1-Tosylpiperazine hydrochloride

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine;hydrochloride

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

InChI

InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H

InChI Key

IMLDHDNEYHSNDL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl

1-Tosylpiperazine hydrochloride is a chemical compound characterized by the molecular formula C11H17ClN2O2SC_{11}H_{17}ClN_{2}O_{2}S. This compound features a piperazine ring substituted with a tosyl group, which enhances its solubility and reactivity. The presence of the tosyl group (p-toluenesulfonyl) serves as a leaving group in various

The mechanism of action of TPz-HCl depends on the specific research application. Due to its potential for interaction with other molecules, it could act as:

  • Ligand: By binding to a specific receptor or protein, it could modulate its activity [].
  • Inhibitor: It might block the activity of an enzyme or other biological molecule.
  • Carrier molecule: It could be used to deliver another molecule (e.g., a drug) to a target site.

As with any research chemical, it's crucial to handle TPz-HCl with caution. Specific data on its toxicity is limited, but general safety principles for handling organic compounds should be followed:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Properly dispose of waste according to institutional guidelines.
Due to its functional groups:

  • Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of various piperazine derivatives. This reaction is commonly employed in the synthesis of pharmaceuticals.
  • Alkylation Reactions: The nitrogen atoms in the piperazine ring can undergo alkylation, allowing for the introduction of various alkyl groups, which can modify the biological activity of the compound.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, which can affect its solubility and reactivity in different environments .

1-Tosylpiperazine hydrochloride exhibits significant biological activity, primarily due to its structural similarity to other piperazine derivatives known for their pharmacological effects. It has been studied for its potential as an:

  • Antidepressant: Research indicates that compounds with piperazine moieties may exhibit serotonin receptor modulation, contributing to antidepressant effects.
  • Antipsychotic: Similar compounds have been investigated for antipsychotic properties, providing a basis for further exploration of 1-tosylpiperazine hydrochloride in this area.
  • Anxiolytic Agent: The compound's ability to interact with neurotransmitter systems suggests potential anxiolytic effects .

The synthesis of 1-tosylpiperazine hydrochloride typically involves several steps:

  • Formation of Piperazine: Piperazine can be synthesized from ethylene diamine and appropriate reagents under controlled conditions.
  • Tosylation: The piperazine derivative is treated with tosyl chloride in the presence of a base (such as pyridine) to introduce the tosyl group.
  • Hydrochloride Salt Formation: The tosylated piperazine is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

1-Tosylpiperazine hydrochloride has several applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
  • Research Tool: Its unique properties make it valuable for research in medicinal chemistry and pharmacology, aiding in the development of new therapeutic agents.
  • Chemical Reagent: It is used as a reagent in organic synthesis, particularly for creating complex molecules through nucleophilic substitution reactions .

Studies on interaction mechanisms involving 1-tosylpiperazine hydrochloride have focused on its binding affinities with various receptors:

  • Serotonin Receptors: Research indicates that compounds similar to 1-tosylpiperazine may interact with serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptors: Investigations into dopaminergic activity suggest potential implications for treating psychotic disorders.

These interactions highlight the compound's potential therapeutic benefits while also necessitating further studies to fully understand its pharmacodynamics and safety profiles .

Several compounds share structural similarities with 1-tosylpiperazine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1-(2-Methoxyphenyl)piperazinePiperazine ring with methoxyphenyl substitutionKnown for selective serotonin reuptake inhibition
1-(4-Chlorophenyl)piperazinePiperazine ring with chlorophenyl substitutionExhibits antipsychotic properties
1-(3-Trifluoromethylphenyl)piperazinePiperazine ring with trifluoromethyl substitutionPotential use as an antidepressant

While all these compounds belong to the broader category of piperazines, 1-tosylpiperazine hydrochloride's unique tosyl group enhances its reactivity and utility as an intermediate in drug synthesis, setting it apart from others .

Dates

Modify: 2023-08-16

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